4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a pyrimidine-based compound featuring a 6-methyl-substituted pyrimidine core linked to a morpholine ring and a 4-(1-phenylethyl)piperazine moiety.
Properties
IUPAC Name |
4-[6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-16-20(25-12-14-27-15-13-25)23-21(22-17)26-10-8-24(9-11-26)18(2)19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWFEVEBTVSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperazine and morpholine rings. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic strategies, and inferred biological properties.
Structural Analogues and Substituent Variations
Key Observations:
- Piperazine vs. Piperidine Substitutions : The target compound’s 4-(1-phenylethyl)piperazine group provides a larger hydrophobic surface compared to the piperidine in , which may improve binding to hydrophobic pockets in biological targets .
- Heteroaromatic Substituents : Fluoropyridinyl () and pyridinyl () groups may improve solubility and π-stacking interactions compared to the phenylethyl group .
- Thienopyrimidine Cores: Compounds in –10 use a thieno[2,3-d]pyrimidine core, which offers planar rigidity and distinct electronic properties compared to pyrimidine, likely influencing kinase inhibition .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine-containing analogs () may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the phenylethyl group could be susceptible to CYP450-mediated oxidation .
- Solubility : Morpholine and piperazine moieties generally enhance aqueous solubility, but bulky hydrophobic groups (e.g., phenylethyl) may counteract this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
